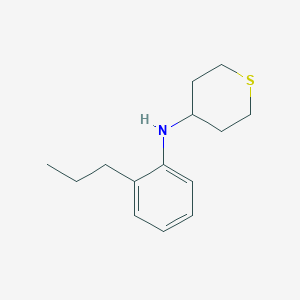![molecular formula C10H10ClF2NO3 B7557327 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide](/img/structure/B7557327.png)
2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide, also known as DFN-15, is a novel compound that has attracted significant attention in the scientific research community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, inflammation, and pain. Specifically, 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation. 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide has also been found to activate the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the alleviation of pain. In addition, 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various diseases. However, there are also some limitations to using 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide in lab experiments, including its limited availability and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide, including the development of more efficient synthesis methods, the optimization of its therapeutic effects, and the exploration of its potential side effects. In addition, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide and to identify potential drug targets for its use in the treatment of various diseases.
Méthodes De Synthèse
2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide can be synthesized through a multistep process, starting with the reaction of 2,5-dimethoxyaniline with chloroacetyl chloride to form 2-chloro-N-(2,5-dimethoxyphenyl)acetamide. This intermediate is then reacted with difluoromethoxybenzene in the presence of a base to form the final product, 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide.
Applications De Recherche Scientifique
2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In inflammation research, 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. In neuropathic pain research, 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide has been found to alleviate pain in animal models of neuropathic pain.
Propriétés
IUPAC Name |
2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO3/c1-16-6-2-3-8(17-10(12)13)7(4-6)14-9(15)5-11/h2-4,10H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZZWDNBODFXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B7557263.png)
![N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)


![4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7557291.png)
![N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine](/img/structure/B7557298.png)
![N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide](/img/structure/B7557302.png)
![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)

![3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one](/img/structure/B7557333.png)